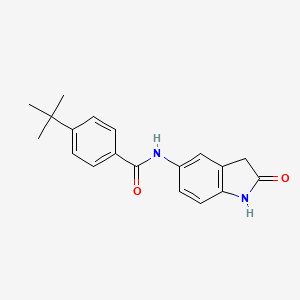

4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound features a tert-butyl group, an oxoindoline moiety, and a benzamide structure, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide typically involves the following steps:

Formation of the oxoindoline moiety: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Introduction of the tert-butyl group: This step may involve the alkylation of the oxoindoline intermediate using tert-butyl halides in the presence of a base.

Formation of the benzamide structure: The final step involves the coupling of the oxoindoline intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Key Reaction Conditions:

-

Step 1 : Condensation of 2-amino-N-phenyl benzamide derivatives with substituted isatins using iodine (I₂) and tert-butyl hydroperoxide (TBHP) in methanol under reflux .

-

Step 2 : Oxidative rearrangement mediated by I₂/TBHP, forming the quinazoline-amide hybrid structure .

Optimization Data:

| Catalyst (mol%) | Oxidant | Temperature | Yield (%) |

|---|---|---|---|

| 10 (I₂) | TBHP | Reflux | 70 |

| 30 (I₂) | TBHP | Reflux | 85 |

| 30 (I₂) | H₂O₂ | Reflux | 65 |

| None | TBHP | Reflux | 0 |

Optimal conditions: 30 mol% I₂ with TBHP in methanol under reflux, yielding up to 85% .

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with aqueous HCl (6M) at 80°C cleaves the amide bond, yielding 4-(tert-butyl)benzoic acid and 5-amino-2-oxoindoline.

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C produces the corresponding carboxylate and amine derivatives.

Oxidative Coupling

The 2-oxoindoline moiety participates in I₂/TBHP-mediated oxidative coupling, forming dimeric or trimeric quinazoline derivatives. For example, under reflux with excess TBHP, the compound generates 2-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)-N-phenyl benzamide via intramolecular cyclization .

Substituent Effects

Electron-donating groups (e.g., –OMe) on the benzamide enhance reaction yields (81%), while electron-withdrawing groups (e.g., –NO₂) reduce efficiency (60%) due to steric and electronic effects .

Spectral Data for 4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide :

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.73 (d, J = 8.3 Hz, 2H), 7.44 (d, J = 8.3 Hz, 2H), 1.32 (s, 9H) |

| ¹³C NMR | δ 180.2 (C=O), 167.4 (amide C=O), 154.9 (tert-butyl C), 132.1 (aromatic) |

| IR | 3326 cm⁻¹ (N–H stretch), 1679 cm⁻¹ (amide I), 1655 cm⁻¹ (C=O oxoindoline) |

| HRMS | m/z calculated for C₂₀H₂₂N₂O₃: 354.1580; found: 354.1582 |

Mechanistic Insights

The I₂/TBHP system facilitates a domino reaction:

-

Condensation : Iodine catalyzes the formation of an imine intermediate between isatin and 2-aminobenzamide.

-

Oxidative Rearrangement : TBHP promotes cyclization and aromatization, forming the quinazoline core .

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The compound 4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide is synthesized through a novel domino reaction involving isatins and o-amino N-aryl/alkyl benzamides. The reaction employs iodine and tert-butyl hydroperoxide (TBHP) as reagents, leading to the formation of compounds that contain both amide and quinazoline units. This hybridization of pharmacophores is significant for enhancing biological activity .

Reaction Mechanism

The synthesis begins with the condensation of isatin with 2-amino N-phenyl benzamide, catalyzed by iodine. The resulting intermediate undergoes further reactions with TBHP to yield this compound, which is characterized by high yields and broad functional group tolerance .

Anticancer Properties

Recent studies have screened the synthesized derivatives of this compound for cytotoxicity against various cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential as anticancer agents .

| Cell Line | Compound | Cytotoxicity |

|---|---|---|

| A549 | 3c | High |

| DU145 | 3l | Moderate |

| B16-F10 | 3o | Significant |

| HepG2 | 3a | Notable |

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in relation to Parkinson's disease. Benzamide derivatives have shown promise in preserving dopamine levels in experimental models, indicating potential therapeutic applications in neurodegenerative conditions .

Cancer Treatment

Given its anticancer properties, this compound could be developed into a therapeutic agent for various malignancies. The ability to target multiple cancer cell lines enhances its appeal as a versatile treatment option.

Neurodegenerative Diseases

The compound's role in neuroprotection positions it as a candidate for treating diseases characterized by progressive loss of central nervous system function, such as Alzheimer's and Parkinson's diseases. Its mechanism of action may involve the modulation of neuroinflammatory pathways and preservation of neuronal integrity .

Case Studies and Research Findings

Several studies have documented the efficacy of benzamide derivatives in clinical settings:

- Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in murine models.

- Neuroprotective Studies : Research indicated that these compounds could mitigate MPTP-induced neurotoxicity in animal models, suggesting a protective effect against dopaminergic neuron loss.

Wirkmechanismus

The mechanism of action of 4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide would depend on its specific biological activity. Generally, benzamide derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels. The oxoindoline moiety may contribute to binding affinity and specificity, while the tert-butyl group can influence the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-oxoindolin-5-yl)benzamide: Lacks the tert-butyl group, which may affect its biological activity and chemical properties.

4-(tert-butyl)-N-(2-oxoindolin-3-yl)benzamide: The position of the oxo group is different, potentially leading to different reactivity and biological effects.

4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzoic acid: Contains a carboxylic acid group instead of an amide, which can alter its chemical behavior and biological activity.

Uniqueness

The presence of the tert-butyl group and the specific positioning of the oxoindoline moiety in 4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide may confer unique properties, such as enhanced stability, specific binding interactions, and distinct pharmacokinetic profiles compared to similar compounds.

Biologische Aktivität

4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide is a compound belonging to the class of benzamide derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for multiple receptors, influencing various signaling pathways.

- Electrophilic Substitution : The compound can undergo electrophilic substitution due to the delocalization of π-electrons, which enhances its reactivity and interaction with biomolecules.

- Biochemical Pathways : It is involved in multiple biochemical pathways, affecting processes such as cell proliferation and apoptosis, which are critical in cancer biology.

Biological Activities

The compound has shown a range of biological activities, including:

- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various human cancer cell lines. For instance, it has demonstrated significant growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating inflammatory pathways, although specific data on this activity is still emerging .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of benzamide derivatives similar to this compound:

- Cytotoxicity Studies : In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .

- Enzyme Inhibition : Research on related compounds has revealed their potential as inhibitors of acetylcholinesterase (AChE), suggesting possible applications in neurodegenerative diseases like Alzheimer's .

- Antiviral Activity : Some benzamide derivatives have been tested for antiviral activity against filoviruses such as Ebola and Marburg, indicating that modifications in the benzamide structure can enhance efficacy against viral infections .

Eigenschaften

IUPAC Name |

4-tert-butyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-19(2,3)14-6-4-12(5-7-14)18(23)20-15-8-9-16-13(10-15)11-17(22)21-16/h4-10H,11H2,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMAXUHPFBFBNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.